molecular formula C17H20N4O3 B12185488 N-(2-{[oxo(pyrrolidin-1-yl)acetyl]amino}ethyl)-1H-indole-2-carboxamide

N-(2-{[oxo(pyrrolidin-1-yl)acetyl]amino}ethyl)-1H-indole-2-carboxamide

Cat. No.: B12185488
M. Wt: 328.4 g/mol
InChI Key: VHQSFIRLQMRMRT-UHFFFAOYSA-N
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Description

N-(2-{[oxo(pyrrolidin-1-yl)acetyl]amino}ethyl)-1H-indole-2-carboxamide is a complex organic compound that features both indole and pyrrolidine moieties. The indole ring is a common structure in many natural products and pharmaceuticals, while the pyrrolidine ring is known for its versatility in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-{[oxo(pyrrolidin-1-yl)acetyl]amino}ethyl)-1H-indole-2-carboxamide typically involves the construction of the indole and pyrrolidine rings followed by their coupling. One common method for synthesizing indole derivatives is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with ketones or aldehydes under acidic conditions . The pyrrolidine ring can be synthesized through various methods, including the cyclization of amino acids or the reduction of pyrroles .

Industrial Production Methods

Industrial production of this compound would likely involve optimizing the synthetic routes for scalability and cost-effectiveness. This could include the use of continuous flow reactors for the Fischer indole synthesis and the development of efficient catalytic systems for the formation of the pyrrolidine ring .

Chemical Reactions Analysis

Types of Reactions

N-(2-{[oxo(pyrrolidin-1-yl)acetyl]amino}ethyl)-1H-indole-2-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

N-(2-{[oxo(pyrrolidin-1-yl)acetyl]amino}ethyl)-1H-indole-2-carboxamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-(2-{[oxo(pyrrolidin-1-yl)acetyl]amino}ethyl)-1H-indole-2-carboxamide involves its interaction with specific molecular targets. The indole ring can interact with various enzymes and receptors, while the pyrrolidine ring can enhance the compound’s binding affinity and selectivity. These interactions can modulate biological pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(2-{[oxo(pyrrolidin-1-yl)acetyl]amino}ethyl)-1H-indole-2-carboxamide is unique due to the combination of the indole and pyrrolidine rings, which can provide a synergistic effect in its biological activities.

Properties

Molecular Formula

C17H20N4O3

Molecular Weight

328.4 g/mol

IUPAC Name

N-[2-[(2-oxo-2-pyrrolidin-1-ylacetyl)amino]ethyl]-1H-indole-2-carboxamide

InChI

InChI=1S/C17H20N4O3/c22-15(14-11-12-5-1-2-6-13(12)20-14)18-7-8-19-16(23)17(24)21-9-3-4-10-21/h1-2,5-6,11,20H,3-4,7-10H2,(H,18,22)(H,19,23)

InChI Key

VHQSFIRLQMRMRT-UHFFFAOYSA-N

Canonical SMILES

C1CCN(C1)C(=O)C(=O)NCCNC(=O)C2=CC3=CC=CC=C3N2

Origin of Product

United States

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